Lipophilicity Modulation by Fluoromethyl Group
The lipophilicity of 4‑(Fluoromethyl)phenol, as estimated by its computed XLogP3 value of 1.3, positions it as moderately lipophilic [REFS‑1]. This value is compared to phenol (XLogP3 = 1.5) and 4‑fluorophenol (XLogP3 = 1.8), demonstrating that the introduction of a single fluorine atom on a benzylic carbon reduces logP more effectively than a direct aromatic fluorine substitution [REFS‑2]. This class‑level trend is supported by studies showing that aliphatic fluorination, such as the -CH₂F group, reduces logP, whereas aromatic fluorination often increases it [REFS‑3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | Phenol (1.5) and 4‑Fluorophenol (1.8) |
| Quantified Difference | ΔlogP = -0.2 vs. phenol; ΔlogP = -0.5 vs. 4‑fluorophenol |
| Conditions | Computed values (XLogP3) from PubChem; no experimental logP data found for target compound. |
Why This Matters
This moderate lipophilicity is critical for balancing membrane permeability and aqueous solubility in drug candidates, where a logP of 1.3 falls within the optimal range (1‑3) for oral bioavailability.
- [1] PubChem. (2025). 4‑(Fluoromethyl)phenol, Computed Descriptors (XLogP3). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4‑_Fluoromethyl_phenol View Source
- [2] PubChem. (2025). Phenol, Computed Descriptors (XLogP3). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/phenol View Source
- [3] Jeffries, B., et al. (2021). Aliphatic fluorination often reduces the lipophilicity (log P), but polyfluoroalkylation typically increases lipophilicity. Chemical Science. View Source
